Fluorescein-12-dutp

Descripción

Contextual Significance in Molecular Biology Methodologies

The significance of Fluorescein-12-dUTP in molecular biology lies in its ability to serve as a non-radioactive label for DNA. This has been instrumental in the development of safer and more versatile techniques for nucleic acid analysis. Its applications span various fundamental methodologies, including fluorescence in situ hybridization (FISH) for chromosome mapping and detection of chromosomal abnormalities, DNA microarrays for gene expression profiling, and polymerase chain reaction (PCR) for the amplification and detection of specific DNA sequences. Furthermore, it is a key reagent in the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, a widely used method for detecting DNA fragmentation, a hallmark of apoptosis or programmed cell death. The direct fluorescence of this compound simplifies detection protocols, often eliminating the need for secondary detection steps, thereby saving time and reducing the potential for background signal.

Historical Development and Evolution of Fluorescent Nucleotide Probes

The development of fluorescent nucleotide probes represents a significant milestone in molecular biology, moving the field away from the hazards of radioactive isotopes. The groundwork for non-radioactive labeling was laid in the early 1980s. A pivotal moment was the work of Langer, Waldrop, and Ward in 1981, who described the enzymatic synthesis of biotin-labeled polynucleotides. nih.govpnas.orgamanote.comnih.gov These biotinylated probes could be detected with high sensitivity using avidin- or antibody-based systems.

This innovation paved the way for the development of directly labeled fluorescent nucleotide probes. The synthesis of fluorescein (B123965) and other fluorophore-conjugated nucleotides soon followed. Early applications of fluoresceinated DNA probes in the late 1980s and early 1990s demonstrated their utility in techniques like fluorescence in situ hybridization (FISH). nih.govcreative-bioarray.com The ability to directly visualize hybridized probes without the need for secondary detection reagents was a major advancement. Over the years, the evolution of fluorescent nucleotide probes has seen the introduction of a wider palette of spectrally distinct fluorophores, enabling multicolor FISH and other multiplexing applications. nih.gov The refinement of linker technologies, such as the 12-atom spacer in this compound, has also been crucial in improving the efficiency of enzymatic incorporation and reducing the potential for steric hindrance.

Structure

2D Structure

Propiedades

IUPAC Name |

[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGRZULTMFHDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43N4O21P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of Fluorescein 12 Dutp

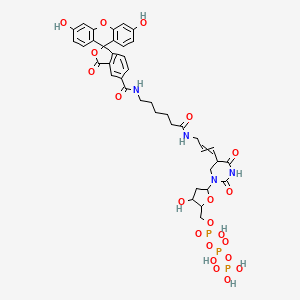

Fluorescein-12-dUTP is a modified deoxyuridine triphosphate where a fluorescein (B123965) molecule is attached to the 5-carbon of the pyrimidine ring through a 12-atom linker arm. This linker is designed to be long and flexible, which minimizes interference with the activity of DNA polymerases. The fluorescein moiety is a highly fluorescent xanthene dye that exhibits bright green fluorescence. Its spectral properties are pH-dependent, with optimal fluorescence in the slightly alkaline range.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C39H41N4O21P3 (free acid) | fishersci.com |

| Molecular Weight | 994.7 g/mol (free acid) | fishersci.com |

| Excitation Maximum (λex) | ~495 nm | fishersci.com |

| Emission Maximum (λem) | ~520 nm | fishersci.com |

| Extinction Coefficient (ε) | ~70,000 M-1cm-1 (at pH 9.0) | fishersci.com |

| Appearance | Clear, yellow-orange solution |

Advanced Methodological Applications of Fluorescein 12 Dutp in Nucleic Acid Analysis

Polymerase Chain Reaction (PCR) Based Labeling Strategies with Fluorescein-12-dUTP

PCR provides a powerful method for simultaneously amplifying and labeling DNA sequences. By including this compound in the PCR master mix, the resulting amplicons become fluorescently tagged, making them suitable for use as probes in subsequent hybridization assays. sigmaaldrich.com

This compound is designed to be a substrate for a range of DNA polymerases, including Taq DNA polymerase, Tth DNA polymerase, DNA Polymerase I, and Klenow Fragment. tinzyme.comthermofisher.cnroche.comfishersci.fi During the extension phase of each PCR cycle, the polymerase incorporates this compound into the growing DNA strand at positions where dTTP would normally be added. sigmaaldrich.com This process results in the synthesis of a high yield of fluorescently labeled DNA fragments, which are particularly useful as probes when the initial template DNA is scarce. sigmaaldrich.com The nucleotide concentrations in commercially available labeling mixes are often optimized to produce highly sensitive probes for applications like in situ hybridization. sigmaaldrich.com

The incorporation of a bulky fluorescent dye can influence the efficiency of the PCR amplification. The amount of synthesized PCR product may be lower when using a labeling mix containing this compound compared to a standard PCR with only unlabeled nucleotides. sigmaaldrich.com This is attributed to the steric hindrance caused by the large fluorescein (B123965) molecule, which can slightly impede the polymerase's processivity. nih.govresearchgate.net

To achieve a balance between high labeling density and optimal product yield, the ratio of this compound to unlabeled dTTP is a critical parameter that often requires optimization. apexbt.comjenabioscience.com A commonly recommended starting ratio is between 1:2 and 1:1 (labeled:unlabeled nucleotide). apexbt.comjenabioscience.com Furthermore, adjusting other reaction components can enhance labeling efficiency. For instance, using a higher concentration of magnesium chloride (MgCl₂) than in a standard PCR can improve the incorporation rate of the labeled nucleotide. sigmaaldrich.com

| Parameter | Recommended Condition/Ratio | Rationale |

| This compound:dTTP Ratio | 30-50% this compound / 70-50% dTTP apexbt.comjenabioscience.com | Balances labeling efficiency with PCR product yield. Higher ratios increase fluorescence but may inhibit amplification. |

| MgCl₂ Concentration | Higher than standard PCR (e.g., 4 mM) sigmaaldrich.com | May improve the activity of the polymerase with the modified nucleotide, enhancing labeling efficiency. |

| Enzyme | Taq or Tth DNA Polymerase sigmaaldrich.com | These enzymes are known to efficiently incorporate this compound during amplification. |

This table presents general recommendations for PCR-based labeling with this compound. Optimal conditions may vary depending on the specific template, primers, and experimental goals and should be determined empirically. apexbt.comjenabioscience.comsigmaaldrich.com

Fluorescence In Situ Hybridization (FISH) Probe Generation and Application

FISH is a cytogenetic technique used to visualize specific DNA sequences within the context of chromosomes and cells. Probes generated using this compound are extensively used in FISH for the direct detection of genetic loci. apexbt.comchem-agilent.com

A significant advantage of using this compound-labeled probes is the ability to perform direct fluorescence detection. chem-agilent.comsigmaaldrich.com Once the probe hybridizes to its complementary target sequence on a chromosome or within an interphase nucleus, the signal can be visualized directly with a fluorescence microscope without the need for secondary detection steps, such as the use of antibodies against a hapten. chem-agilent.comcdnsciencepub.com This direct approach simplifies the FISH protocol, reduces background noise, and saves time. chem-agilent.comcdnsciencepub.com These probes have been successfully used to identify specific chromosomal regions in various organisms, including localizing ribosomal DNA (rDNA) loci on tomato chromosomes. cdnsciencepub.com

Beyond qualitative localization, the signals from this compound probes can be subjected to quantitative analysis using digital imaging microscopy. nih.govresearchgate.net By measuring the fluorescence intensity and size of the hybridization spots, researchers can gain quantitative insights. A study utilizing a rapid FISH protocol with this compound-labeled probes demonstrated the feasibility of this approach. nih.gov The researchers were able to distinguish major and minor binding sites of a repetitive DNA probe on human chromosome 1 based on fluorescence intensity. nih.govresearchgate.net They also quantified the signal intensity variation between homologous chromosomes, showing that the technique is suitable for quantitative assessments. nih.govresearchgate.net

| Probe / Target | Renaturation Time | Coefficient of Variation (CV) of Signal Intensity |

| pUC 1.77 / Chromosome 1 (Major Sites) | 15 min | 19% |

| pUC 1.77 / Chromosome 1 (Major Sites) | 30 min | 16% |

| D15Z1 / Chromosome 15 | 15 min | 47% |

| D15Z1 / Chromosome 15 | 30 min | 22% |

| D15Z1 / Chromosome 9 | 15 min | 19% |

| D15Z1 / Chromosome 9 | 30 min | 15% |

Data adapted from Haar F.M. et al., Biotechniques, 1994. nih.govresearchgate.net The table shows the variation in fluorescence intensity of FISH signals between homologous chromosomes in the same metaphase spread using this compound labeled probes. Lower variation indicates more consistent signal intensity.

Nick Translation for DNA Probe Synthesis Utilizing this compound

Nick translation is a well-established enzymatic method for labeling DNA probes in vitro. jenabioscience.com The process utilizes a combination of DNase I and DNA Polymerase I to incorporate labeled nucleotides into a double-stranded DNA template. jenabioscience.com

In this procedure, DNase I introduces single-stranded breaks, or "nicks," at random locations in the DNA backbone. sigmaaldrich.com DNA Polymerase I then binds to these nicks. Its 5'→3' exonuclease activity removes existing nucleotides from the nicked strand, while its 5'→3' polymerase activity simultaneously synthesizes a new strand, filling the gap with nucleotides from the reaction mixture. sigmaaldrich.com When this compound is included in this mixture, it is incorporated in place of dTTP, resulting in a DNA probe that is fluorescently labeled along its length. jenabioscience.comsigmaaldrich.comjenabioscience.com The size of the resulting labeled probes typically ranges from 200 to 500 nucleotides, which is optimal for FISH applications. sigmaaldrich.com This method is effective for labeling various DNA templates, including plasmids, cosmids, and purified PCR products. sigmaaldrich.com

Mechanism and Efficiency in Generating Labeled DNA

The process of generating labeled DNA with this compound involves its enzymatic incorporation into a newly synthesized DNA strand. This can be achieved through several common molecular biology techniques:

Polymerase Chain Reaction (PCR): During PCR, this compound can be included in the reaction mixture along with the four standard deoxyribonucleoside triphosphates (dNTPs). roche.comapexbt.com Taq DNA polymerase and other DNA polymerases can utilize this compound as a substrate, incorporating it into the amplifying DNA fragments. roche.comfishersci.fi For optimal results in PCR and nick translation, a ratio of 30-50% this compound to 70-50% dTTP is often recommended. apexbt.comjenabioscience.com

Nick Translation: In this method, DNase I introduces nicks into the DNA backbone. DNA Polymerase I then synthesizes new DNA starting from these nicks, simultaneously degrading the existing strand and incorporating this compound into the newly synthesized strand. roche.comsigmaaldrich.com

Random Primed Labeling: Here, random hexamer primers are annealed to denatured DNA. sigmaaldrich.com The Klenow fragment of DNA Polymerase I then extends these primers, incorporating this compound along the length of the newly synthesized DNA. roche.comnih.gov This method allows for the direct incorporation of this compound into fixed insect chromosomes, resulting in strong fluorescent labeling. nih.govcdnsciencepub.com

3'-End Labeling: Terminal deoxynucleotidyl transferase (TdT) can add this compound to the 3'-hydroxyl ends of DNA fragments. roche.com

The efficiency of labeling is influenced by the linker arm that connects the fluorescein molecule to the dUTP. An optimized linker, typically attached to the C5 position of uridine (B1682114), ensures good substrate properties and high labeling efficiency. tinzyme.comapexbt.comjenabioscience.comsigmaaldrich.com The resulting fluorescently labeled DNA probes are well-suited for applications like fluorescence in situ hybridization (FISH) and microarray analysis. tinzyme.comapexbt.comjenabioscience.comsigmaaldrich.com

Table 1: Enzymes Incorporating this compound

| Enzyme | Application(s) |

|---|---|

| DNA Polymerase I (and Klenow fragment) | Nick Translation, Random Primed Labeling roche.comapexbt.comfishersci.fi |

| Taq DNA Polymerase | PCR roche.comapexbt.comfishersci.fi |

| phi29 DNA Polymerase | Isothermal DNA amplification thermofisher.cnapexbt.comfishersci.fi |

| Reverse Transcriptases (e.g., from AMV and M-MuLV) | cDNA synthesis roche.comapexbt.com |

Comparative Analysis with Other DNA Labeling Techniques

This compound offers a direct method for DNA labeling, which presents several advantages and differences compared to other techniques.

Direct vs. Indirect Labeling:

Direct Labeling (e.g., this compound): The fluorescent molecule is directly incorporated into the DNA. This simplifies the detection process, as the labeled probe can be immediately visualized after hybridization. revvity.compromega.ro

Indirect Labeling: This method involves incorporating a hapten, such as biotin (B1667282) or digoxigenin, into the DNA. The labeled probe is then detected in a secondary step using a fluorescently-labeled binding partner, like streptavidin or an anti-digoxigenin antibody. While this adds steps to the protocol, it can sometimes offer signal amplification.

Comparison with Other Fluorophores:

While fluorescein is a widely used and effective fluorophore, other fluorescently labeled nucleotides are available, such as those conjugated with cyanine (B1664457) dyes (e.g., Cy3, Cy5) or Alexa Fluor dyes. thermofisher.com The choice of fluorophore often depends on the specific application, the available detection instrumentation, and the need for multiplexing (using multiple colors simultaneously). For instance, repeated fluorescence labeling is possible using tetramethylrhodamine-6-dUTP (red) and AMCA-6-dUTP (bright blue) in conjunction with fluorescein-based probes. roche.com

Radioactive vs. Non-Radioactive Labeling:

Historically, DNA labeling was performed using radioactive isotopes like ³²P. This compound is a non-radioactive alternative that offers significant benefits in terms of safety, stability, and ease of handling. thermofisher.cnroche.com

Terminal Deoxynucleotidyl Transferase (TdT) Based Labeling for Apoptosis Detection

A key application of this compound is in the detection of apoptosis, or programmed cell death. A hallmark of apoptosis is the fragmentation of genomic DNA by endonucleases. vazymeglobal.comsigmaaldrich.com This process generates a large number of DNA strand breaks with free 3'-hydroxyl (3'-OH) ends. vazymeglobal.comnih.gov

Application in TUNEL Assays for DNA Fragmentation Analysis

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is a widely used method to detect DNA fragmentation associated with apoptosis. promega.rothermofisher.com In this technique, the enzyme Terminal Deoxynucleotidyl Transferase (TdT) is used to catalytically add labeled dUTPs, such as this compound, to the free 3'-OH ends of these DNA fragments. promega.rosigmaaldrich.compromega.com

The direct incorporation of this compound allows for the visualization of apoptotic cells by fluorescence microscopy or quantification by flow cytometry. promega.rovazymeglobal.compromega.com The green fluorescence from fluorescein corresponds to the fragmented DNA, indicating apoptotic cells. researchgate.net This method is sensitive enough to identify cells in the very early stages of apoptosis. sigmaaldrich.com

Single-Cell Level Detection and Quantification of Apoptotic Events

The TUNEL assay using this compound allows for the detection and quantification of apoptosis at the single-cell level. promega.rosigmaaldrich.comnih.gov This provides valuable information that can be lost in bulk cell analysis methods. sigmaaldrich.com Flow cytometry analysis of cells labeled with this compound in a TUNEL assay enables the objective quantification of the percentage of apoptotic cells within a population. nih.govnih.gov Furthermore, this direct labeling method can be combined with immunostaining for other cellular markers, allowing for dual-color analysis to identify specific cell types undergoing apoptosis. nih.govnih.gov This approach is compatible with various sample types, including cultured cells and formalin-fixed, paraffin-embedded tissue sections. promega.ro

Microarray-Based Gene Expression Profiling with this compound Labeled Probes

Fluorescently labeled DNA probes generated using this compound are highly suitable for microarray-based gene expression profiling. tinzyme.comapexbt.comjenabioscience.comsigmaaldrich.com In this application, cDNA is synthesized from mRNA extracted from two different samples (e.g., a test and a control sample) and labeled with different fluorescent dyes.

The labeled cDNA probes are then hybridized to a microarray, which consists of thousands of known DNA sequences spotted onto a solid support. The relative fluorescence intensity of each spot on the microarray indicates the expression level of the corresponding gene in each sample. The use of directly labeled probes with this compound streamlines the workflow for microarray experiments. aatbio.com

Primer Extension and cDNA Synthesis Using this compound

This compound is also a substrate for reverse transcriptases, making it useful for generating fluorescently labeled cDNA from RNA templates. roche.comapexbt.com This is a fundamental step in many molecular biology workflows, including the preparation of probes for microarrays and other hybridization-based assays. biotium.com

Additionally, this compound can be used in primer extension assays. thermofisher.cnroche.com In this technique, a labeled primer is annealed to a specific target DNA sequence, and a DNA polymerase extends the primer, incorporating this compound. This allows for the mapping of DNA structural features or the analysis of specific DNA sequences. The direct incorporation of this compound has been used, for example, in the study of insect chromosomes through in situ random primed extension. nih.govcdnsciencepub.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Bromo-2'-deoxy-uridine |

| Alexa Fluor 488 |

| Alexa Fluor 546 |

| Alexa Fluor 568 |

| Alexa Fluor 594 |

| Alexa Fluor 647 |

| AMCA-6-dUTP |

| Biotin |

| Cy3 |

| Cy5 |

| Deoxyuridine triphosphate (dUTP) |

| Digoxigenin |

| Fluorescein |

| This compound |

| Tetramethylrhodamine-6-dUTP |

Nucleic Acid Blotting Techniques Employing this compound Labeled Targets

This compound is widely utilized for the synthesis of fluorescently labeled DNA probes, which are instrumental in a variety of nucleic acid hybridization techniques. biotium.comsigmaaldrich.comavantorsciences.com These probes can be used for detecting nucleic acids immobilized on membranes in techniques such as Southern, Northern, and dot blot analyses. sigmaaldrich.comchem-agilent.com The integration of this compound into DNA probes is achieved by replacing its natural analog, thymidine (B127349) triphosphate (dTTP), during enzymatic synthesis reactions. roche.comscientificlabs.co.ukjenabioscience.com Methods like random-primed labeling, nick translation, and polymerase chain reaction (PCR) are commonly employed to incorporate the fluorescent nucleotide into the probe. roche.comsigmaaldrich.com

The generation of these probes involves a DNA polymerase, such as Klenow fragment or Taq polymerase, which synthesizes a DNA strand complementary to a template, incorporating this compound in the process. chem-agilent.comroche.com For instance, in the random-primed labeling method, denatured DNA is annealed to random oligonucleotides, which then act as primers for the Klenow polymerase to synthesize new, labeled DNA strands. sigmaaldrich.comsigmaaldrich.com The efficiency of incorporation can be optimized by adjusting the ratio of this compound to dTTP in the reaction mixture, with a 50% substitution often providing a good balance between labeling efficiency and the reaction yield. jenabioscience.com

The versatility of this compound allows for its use in multicolor detection systems. For example, it can be used in conjunction with other nucleotides labeled with different fluorophores, such as Tetramethylrhodamine-6-dUTP (red fluorescence), to simultaneously detect multiple targets on the same blot. roche.comscientificlabs.co.ukmybiosource.com

| Labeling Method | Enzyme(s) Used | Principle | Common Applications | Reference |

|---|---|---|---|---|

| Random-Primed Labeling | Klenow Fragment (exonuclease-free) | Random short primers anneal to a denatured DNA template. Klenow fragment extends the primers, incorporating this compound. | Southern blotting, Northern blotting, In situ hybridization | sigmaaldrich.comchem-agilent.com |

| PCR Labeling | Taq DNA Polymerase, High-Fidelity Polymerase Blends | This compound is incorporated into the amplified DNA product during the PCR cycles. | Probe synthesis from limited template amounts, FISH, Northern Blot | jenabioscience.comsigmaaldrich.com |

| Nick Translation | DNase I, DNA Polymerase I | DNase I introduces nicks in the DNA. DNA Polymerase I synthesizes new DNA from the 3' end of the nick, incorporating this compound while removing the old strand. | Probe generation for Southern, Northern, and in situ hybridization | scientificlabs.co.ukjenabioscience.com |

| 3'-End Labeling | Terminal Deoxynucleotidyl Transferase (TdT) | TdT adds this compound to the 3' terminus of a DNA strand, independent of a template. | Labeling oligonucleotides, TUNEL assays | roche.comscientificlabs.co.uk |

Development of Fluorescence-Based Assays for Deoxyribonucleoside Triphosphate Quantification

The accurate measurement of intracellular deoxyribonucleoside triphosphate (dNTP) pools is vital for understanding DNA replication and repair, and the mechanisms of certain pharmacological agents. nih.govidtdna.com Traditional methods for dNTP quantification often involved labor-intensive and hazardous radioisotope-based polymerase assays or required specialized chromatography equipment. nih.govnih.gov This has spurred the development of rapid, sensitive, and non-radioactive fluorescence-based assays.

A significant advancement in this area is the development of a 96-well fluorescence-based assay that can be performed on a standard real-time PCR instrument. nih.govnih.gov The core principle of this assay is the reliance of a DNA polymerase-mediated primer extension on the presence of a specific, limiting dNTP. nih.gov In this system, a template-primer complex is designed such that the extension of the primer is dependent on the incorporation of the dNTP being quantified. The reaction mixture also includes a dual-quenched fluorophore-labeled probe. When the DNA polymerase extends the primer, its 5'-3' exonuclease activity cleaves the downstream probe, separating the fluorophore from the quencher and generating a fluorescent signal. nih.govnih.gov The amount of fluorescence produced is directly proportional to the concentration of the limiting dNTP in the sample. nih.gov

This method has demonstrated high sensitivity and excellent linearity (R² > 0.99) for quantifying dATP, dGTP, dCTP, and dTTP. nih.govnih.gov The assay is sensitive enough to detect dNTP levels in the picomole range, with limits of detection (LOD) below 0.77 pmol and limits of quantification (LOQ) below 1.3 pmol for all dNTPs. nih.gov The accuracy and reproducibility of this fluorescence-based assay have been validated against established liquid chromatography-mass spectrometry (LC-MS/MS) methods, showing comparable results in quantifying intracellular dNTP pools from human cancer cell lines. nih.govnih.gov Furthermore, the assay has been successfully used to measure changes in dNTP levels in cells treated with inhibitors of nucleotide metabolism. nih.gov

Further refinements of fluorescence-based dNTP quantification have been developed to enhance sensitivity and overcome challenges such as polymerase inhibition by cellular extracts. biotium.com One such improvement uses a long synthetic DNA template, a high-fidelity DNA polymerase to minimize errors, and a dsDNA-binding dye like EvaGreen® instead of a hydrolysis probe. biotium.comresearchgate.net This approach has been reported to detect as little as 50 femtomoles of dNTP in tissue samples. biotium.com These developed assays represent a significant methodological improvement, providing a safer, more cost-effective, and higher-throughput alternative to older techniques for dNTP analysis. nih.govidtdna.com

| Parameter | dATP | dGTP | dCTP | dTTP |

|---|---|---|---|---|

| Linear Range (pmol) | ~0.5 - 100 | ~0.5 - 100 | ~0.5 - 100 | ~0.5 - 100 |

| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |

| Limit of Detection (LOD) (pmol) | <0.77 | <0.77 | <0.77 | <0.77 |

| Limit of Quantification (LOQ) (pmol) | <1.3 | <1.3 | <1.3 | <1.3 |

| Intra-assay Variation (%) | <4.6 | <4.6 | <4.6 | <4.6 |

| Inter-assay Variation (%) | <10 | <10 | <10 | <10 |

| Accuracy (%) | 100 ± 15 | 100 ± 15 | 100 ± 15 | 100 ± 15 |

Fluorescence Detection and Signal Amplification Methodologies for Fluorescein 12 Dutp Labeled Structures

Direct Fluorescence Microscopy and Flow Cytometry for Labeled Nucleic Acids

Nucleic acids labeled with Fluorescein-12-dUTP can be directly visualized and quantified using fluorescence-based instrumentation. The inherent fluorescence of the fluorescein (B123965) moiety allows for straightforward detection without the need for secondary reagents, streamlining experimental workflows.

Fluorescence Microscopy allows for the spatial localization of labeled DNA within cells and tissues. A primary application of this is in the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, which is used to detect DNA fragmentation, a hallmark of apoptosis. promega.sgeuropa.eu In the TUNEL assay, the enzyme Terminal Deoxynucleotidyl Transferase (TdT) catalytically incorporates this compound at the 3'-OH ends of DNA breaks. promega.sgpromega.com These labeled sites can then be directly visualized using a fluorescence microscope equipped with a standard filter set for fluorescein (e.g., Spectrum Green™). promega.sgaatbio.compenli.fi This method provides single-cell resolution, making it valuable for studying apoptosis in cultured cells and formalin-fixed, paraffin-embedded tissue sections. promega.sgyeasenbio.com

Flow Cytometry offers a high-throughput method for quantifying the fluorescence of individual cells in a suspension. promega.sg When used in conjunction with the TUNEL assay, flow cytometry can rapidly analyze a large population of cells, providing quantitative data on the percentage of apoptotic cells. europa.eupromega.com The intensity of the fluorescein signal is proportional to the extent of DNA fragmentation within each cell. europa.eu This technique is particularly useful for assessing the apoptogenic potential of chemical compounds and in mechanistic studies. europa.eu

| Technique | Principle | Primary Application for this compound | Key Findings/Advantages |

| Fluorescence Microscopy | Visualization of fluorescently labeled molecules within cellular and tissue structures. | In situ detection of apoptosis (TUNEL assay), Fluorescence In Situ Hybridization (FISH). promega.sgpenli.fiscientificlabs.co.uk | Provides spatial localization of labeled DNA at the single-cell level. promega.sg Direct visualization reduces the number of incubation steps. promega.sg |

| Flow Cytometry | High-throughput quantification of fluorescence intensity in single cells within a population. | Quantitation of apoptosis (TUNEL assay) in cell suspensions. promega.sgpromega.com | Rapid and accurate measurement of apoptotic cell populations. promega.sg Sensitivity is high for detecting DNA fragmentation. europa.eu |

Immunoenzymatic Detection Strategies Utilizing Anti-Fluorescein Conjugates (e.g., HRP, AP)

To enhance the signal from fluorescein-labeled probes or in situations where direct fluorescence is insufficient, immunoenzymatic detection methods are employed. These strategies rely on high-affinity antibodies that specifically recognize the fluorescein hapten. These anti-fluorescein antibodies are conjugated to enzymes such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP).

The general workflow involves:

Incorporation of this compound into the nucleic acid probe.

Hybridization of the probe to the target sequence in situ (e.g., in ISH or FISH).

Incubation with an anti-fluorescein antibody conjugated to either HRP or AP. revvity.comrevvity.com

Addition of a chromogenic or chemiluminescent substrate that is converted by the enzyme into a detectable signal (a colored precipitate or light).

Anti-Fluorescein-HRP Conjugates are widely used in various applications, including ELISA, Western blotting, immunohistochemistry (IHC), and in situ hybridization (ISH). revvity.comgenetex.comnovusbio.com The HRP enzyme catalyzes the oxidation of substrates like diaminobenzidine (DAB) or 3-amino-9-ethylcarbazole (B89807) (AEC), producing a colored precipitate at the site of the labeled probe. This allows for visualization using standard brightfield microscopy. akoyabio.com These conjugates are suitable for detecting both fluoresceinated proteins and nucleic acids. revvity.comgenetex.com

Anti-Fluorescein-AP Conjugates provide an alternative enzymatic detection system. revvity.comantibodies-online.com Alkaline Phosphatase catalyzes the hydrolysis of substrates like BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium), which results in a dark blue or purple precipitate. roche.com This method is frequently used in ISH and Southern blotting. antibodies-online.comroche.com For instance, the VENTANA ISH iVIEW Blue Detection Kit utilizes a mouse anti-fluorescein antibody followed by a biotinylated secondary antibody and a streptavidin-AP conjugate to detect fluorescein-labeled probes in tissue sections. roche.com

| Conjugate | Enzyme | Common Substrates | Primary Applications | Signal Type |

| Anti-Fluorescein-HRP | Horseradish Peroxidase | DAB, AEC | IHC, ISH, ELISA, Western Blotting revvity.comabcam.comcreative-diagnostics.com | Chromogenic, Chemiluminescent |

| Anti-Fluorescein-AP | Alkaline Phosphatase | BCIP/NBT | ISH, Southern Blotting, ELISA scientificlabs.co.ukrevvity.comantibodies-online.com | Chromogenic, Chemifluorescent |

Tyramide Signal Amplification (TSA) Integration for Enhanced Detection Sensitivity

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful technique that significantly boosts detection sensitivity for low-abundance targets in applications like IHC and FISH. biotium.combiotium.com The method can be seamlessly integrated with fluorescein-based detection systems.

The TSA process involves the following steps:

A fluorescein-labeled probe is hybridized to its target.

An anti-fluorescein antibody conjugated to HRP is then bound to the probe. pufei.com

In the presence of a low concentration of hydrogen peroxide, the HRP enzyme catalyzes the conversion of a fluorophore-labeled tyramide molecule into a highly reactive, short-lived radical. biotium.com

This reactive tyramide then covalently binds to tyrosine residues on proteins in the immediate vicinity of the HRP enzyme. biotium.com

This enzymatic deposition results in a high density of fluorophores concentrated at the target site, leading to a signal amplification of up to 100-fold compared to conventional methods. biotium.comthermofisher.com TSA is particularly advantageous for overcoming high autofluorescence backgrounds in tissues. biotium.com

Fluorescein-labeled probes can be used in conjunction with TSA in several ways. One approach is to use an anti-fluorescein-HRP conjugate to initiate the tyramide deposition. pufei.comthermofisher.com Another is to use a different hapten-labeled probe (e.g., biotin) detected by streptavidin-HRP, followed by the deposition of fluorescein-tyramide itself to generate the final signal. tocris.comrndsystems.com This flexibility allows for complex, multicolor FISH experiments by performing sequential rounds of TSA with different fluorophore-labeled tyramides. biotium.comthermofisher.com

| TSA Component | Function | Outcome |

| This compound Labeled Probe | Binds to the target nucleic acid sequence. | Provides the initial localization of the target. pufei.com |

| Anti-Fluorescein-HRP Conjugate | Binds to the fluorescein hapten on the probe. | Delivers HRP enzyme activity to the target site. akoyabio.compufei.com |

| Labeled Tyramide (e.g., Fluorescein Tyramide) | Substrate for the HRP enzyme. | Becomes activated and covalently binds to adjacent proteins. biotium.combiotium.com |

| Amplification | Catalytic deposition of numerous tyramide molecules. | Significant increase in signal intensity at the target location. thermofisher.com |

Electrochemical Detection Approaches for this compound Modified Amplicons

Electrochemical biosensors offer a promising alternative to fluorescence-based detection, providing a simple, inexpensive, and highly sensitive platform for nucleic acid analysis. ijrpc.commdpi.com Fluorescein, being an electroactive molecule, can be used as a redox label for the direct electrochemical detection of DNA. doi.org

The methodology involves incorporating this compound into DNA amplicons during amplification processes like PCR or Recombinase Polymerase Amplification (RPA). doi.org These labeled amplicons can then be detected electrochemically. Research has shown that this compound is a suitable substrate for polymerases and can be incorporated into DNA strands. doi.org

Studies have investigated the electrochemical behavior of this compound using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). Free this compound exhibits a two-step oxidation at peak potentials around 0.6–0.7 V and 0.8–0.9 V. doi.org When incorporated into a DNA amplicon, this electrochemical signature allows for the direct detection of the amplification product. doi.org

One study demonstrated that a high substitution rate of dTTP with this compound (up to 90%) was well-tolerated in PCR and RPA, leading to efficient production of labeled amplicons. doi.org The direct electrochemical detection of these amplicons was achieved at micromolar concentrations, highlighting the potential of this approach for developing novel DNA diagnostic assays. doi.org Other approaches involve immobilizing capture probes on an electrode surface to bind the fluorescein-labeled amplicons, with a redox mediator used to generate a signal proportional to the amount of captured target DNA. mdpi.com

| Parameter | Research Finding | Reference |

| Electrochemical Activity | This compound shows a two-step oxidation on carbon screen-printed electrodes. | doi.org |

| Enzymatic Incorporation | This compound is a compatible substrate for polymerases in PCR and RPA. | doi.org |

| Optimal Labeling Ratio (PCR) | A dUTP-Fl:dTTP molar ratio of 70%:30% provided a good balance between amplicon yield and labeling. | doi.org |

| Detection Principle | Direct electrochemical oxidation of the fluorescein label within the DNA amplicon. | doi.org |

| Potential Application | Development of simple and inexpensive electrochemical DNA assays for detecting PCR and RPA products. | ijrpc.comdoi.org |

Comparative Studies and Performance Considerations of Fluorescein 12 Dutp in Research

Comparison with Other Fluorescent Deoxyuridine Triphosphate Analogs (e.g., Cy3-dUTP, Rhodamine-dUTP)

The choice of a fluorescent dUTP analog is critical for the sensitivity and success of a molecular assay. Fluorescein (B123965), a widely used green-emitting fluorophore, offers a well-established excitation and emission profile (excitation max ~495 nm, emission max ~520 nm). fishersci.com However, other dyes such as Cyanine3 (Cy3) and Rhodamine derivatives are also commonly conjugated to dUTP for similar purposes.

The primary differences lie in their photophysical properties and performance in various biological applications. Cy3 and Cy5 are cyanine (B1664457) dyes that have been shown to be efficient substrates for DNA polymerases, and their distinct spectral properties are advantageous for multicolor analysis. oup.comresearchgate.net For instance, Cy3-dUTP and Cy5-dUTP have been successfully used to generate brightly labeled DNA probes. oup.com In some applications, such as FISH, the signal intensity from Cy3-labeled probes has been reported to be higher than that of fluorescein-labeled probes, allowing for easier visualization of smaller DNA targets. researchgate.net

Alexa Fluor dyes, another class of fluorophores, are known for their superior brightness and photostability compared to traditional dyes like fluorescein. thermofisher.com For example, DNA labeled with Alexa Fluor 555 (a spectral analog of Cy3) is consistently brighter than Cy3-labeled DNA. thermofisher.com While direct quantitative comparisons in the literature are often application-specific, the general consensus is that cyanine and Alexa Fluor dyes may offer advantages in signal intensity and photostability over fluorescein in demanding applications.

Table 1: Comparison of Common Fluorescent dUTP Analogs

| Feature | Fluorescein-12-dUTP | Cy3-dUTP | Rhodamine-dUTP |

|---|---|---|---|

| Excitation Max | ~495 nm fishersci.com | ~550 nm | Varies by derivative |

| Emission Max | ~520 nm fishersci.com | ~570 nm | Varies by derivative |

| Color | Green aatbio.com | Orange-Red | Red |

| Key Advantages | Cost-effective, widely used, good quantum yield | High signal intensity, photostable | Photostable |

| Considerations | Susceptible to photobleaching | Higher cost | Can exhibit quenching at high labeling densities |

Evaluation of Labeling Efficiency Across Different Enzymes and Protocol Variations

This compound can be incorporated into DNA by a variety of DNA polymerases. tinzyme.com The efficiency of this incorporation, however, varies significantly depending on the enzyme used. Common enzymes that utilize this compound as a substrate include Taq DNA polymerase, DNA Polymerase I (and its Klenow fragment), reverse transcriptases, phi29 DNA Polymerase, and Terminal Deoxynucleotidyl Transferase (TdT). tinzyme.comsigmaaldrich.comfishersci.fi

Research indicates that standard Taq DNA polymerase incorporates labeled dUTPs less efficiently than its natural counterpart, dTTP. interchim.fr However, modified Taq polymerases have been developed with improved acceptance of modified nucleotides. interchim.fr For PCR-based labeling, a blend of Taq polymerase and a proofreading enzyme can enhance the incorporation of this compound and allow for the amplification of longer probes. cellco.com.br

The ratio of labeled to unlabeled dUTP is a critical parameter in labeling protocols. For PCR and nick translation, a common starting point is a ratio of 1:2 or 1:1 of this compound to dTTP. apexbt.cominterchim.fr A 50% substitution of dTTP with this compound is often suggested as an optimal balance between labeling and reaction efficiency. cellco.com.br However, in some cases, complete substitution of dTTP with the labeled analog can be performed, though this can affect the physical properties of the resulting DNA. interchim.fr

Table 2: Enzyme Compatibility and Labeling Methods for this compound

| Enzyme | Common Applications | Key Protocol Considerations |

|---|---|---|

| Taq DNA Polymerase | PCR-based probe generation tinzyme.comfishersci.fi | Modified versions may show higher efficiency. interchim.fr MgCl2 concentration may need optimization. sigmaaldrich.com |

| DNA Polymerase I / Klenow Fragment | Nick Translation, Random Primed Labeling tinzyme.comsigmaaldrich.com | Linear DNA is labeled more efficiently. sigmaaldrich.com Incubation time can be extended to increase yield. sigmaaldrich.com |

| Reverse Transcriptases (AMV, M-MuLV) | cDNA labeling tinzyme.comapexbt.com | Dependent on template and primer combination. |

| Terminal Deoxynucleotidyl Transferase (TdT) | 3'-end labeling (Tailing) sigmaaldrich.comroche.com | Used for labeling the 3' ends of DNA fragments. |

| phi29 DNA Polymerase | Isothermal amplification labeling tinzyme.comfishersci.fi | Suitable for whole-genome amplification with labeling. |

Sensitivity Assessment of this compound Based Detection in Diverse Molecular Assays

The sensitivity of detection using this compound-labeled probes is a crucial factor in its utility. In applications like FISH, these probes allow for the direct visualization of specific DNA sequences on chromosomes. sigmaaldrich.comroche.com The sensitivity in FISH is often sufficient for detecting repetitive sequences, but the detection of smaller, single-copy genes can be more challenging and may require signal amplification techniques. researchgate.net

In PCR applications, the incorporation of this compound allows for the generation of labeled amplicons that can be used as probes in subsequent hybridization assays, such as Southern blotting or microarray analysis. sigmaaldrich.com The detection limit on membrane-based assays can be enhanced using anti-fluorescein antibodies conjugated to an enzyme like alkaline phosphatase (AP), which then generates a colorimetric or chemiluminescent signal. sigmaaldrich.comsigmaaldrich.com

For microarray-based gene expression profiling, cDNA is synthesized in the presence of fluorescently labeled dUTPs, and the resulting labeled cDNA is hybridized to the microarray. tinzyme.comapexbt.com The sensitivity of this approach is dependent on the labeling efficiency and the brightness of the fluorophore. While fluorescein is widely used, studies have shown that other dyes may provide enhanced sensitivity in this application. nih.gov

Optimization of Labeling Conditions for Specific Research Objectives and Sample Types

Optimizing the labeling reaction is often necessary to achieve the desired results for a specific application and sample type. Key parameters that can be adjusted include the concentration of the labeled nucleotide, the ratio of labeled to unlabeled nucleotide, the enzyme concentration, and the reaction buffer components.

For instance, in PCR labeling, increasing the concentration of MgCl2 can sometimes improve the incorporation of labeled dUTPs. sigmaaldrich.com The ideal ratio of this compound to dTTP can also be empirically determined to maximize labeling without significantly inhibiting the polymerase activity. apexbt.com Ratios can range from 3:1 to 1:1 of dTTP to this compound. interchim.fr

In random primed labeling, complete denaturation of the DNA template is essential for efficient labeling. sigmaaldrich.com Furthermore, extending the incubation time of the labeling reaction can increase the yield of the labeled probe. sigmaaldrich.com For sensitive applications, it is also important to protect the dye-labeled dUTP and the resulting probes from prolonged exposure to light to prevent photobleaching. apexbt.com

Table 3: Parameters for Optimizing this compound Labeling

| Parameter | Typical Range/Consideration | Impact on Labeling |

|---|---|---|

| This compound/dTTP Ratio | 1:3 to 1:1 (labeled:unlabeled) interchim.fr | Affects labeling density and enzymatic efficiency. |

| MgCl2 Concentration (PCR) | 1-4 mM interchim.fr | Higher concentrations may improve incorporation of labeled dUTP. sigmaaldrich.com |

| Enzyme Concentration | Varies by enzyme and protocol | Higher concentrations can increase yield but also cost. |

| Incubation Time | 1 to 20 hours (Random Priming) sigmaaldrich.com | Longer times generally increase probe yield. sigmaaldrich.com |

| Template DNA Quality | High purity, linearized for some methods sigmaaldrich.com | Contaminants can inhibit polymerases; linear DNA is more accessible. sigmaaldrich.com |

Challenges and Future Directions in Fluorescein 12 Dutp Research Applications

The application of Fluorescein-12-dUTP in molecular biology has significantly advanced our ability to visualize and quantify nucleic acids. However, ongoing research continues to address inherent challenges and explore new avenues to enhance its utility. Future developments are focused on improving sensitivity, expanding detection capabilities, and integrating this versatile fluorescent nucleotide into next-generation research platforms.

Q & A

Basic: What enzymatic methods are optimal for incorporating Fluorescein-12-dUTP into DNA probes for fluorescence in situ hybridization (FISH)?

This compound is incorporated via enzymatic labeling techniques such as PCR , Nick Translation , or random-primed DNA labeling . The choice of enzyme depends on the application:

- Taq DNA polymerase is preferred for PCR-based labeling due to its high processivity and tolerance for modified nucleotides .

- DNA polymerase I (Klenow fragment) is ideal for Nick Translation, as it ensures efficient replacement of dTTP with this compound during DNA repair .

- Reverse transcriptases (e.g., AMV or M-MuLV) are used for cDNA synthesis in microarray applications .

Key protocol step : Maintain a 30–50% substitution ratio of this compound to dTTP to balance labeling efficiency and polymerase activity .

Advanced: How can researchers optimize the this compound/dTTP ratio to minimize steric hindrance in multi-color FISH experiments?

Steric hindrance from bulky fluorophores like fluorescein can reduce labeling efficiency, especially in multi-probe systems. To optimize:

- Conduct titration experiments (e.g., 20–60% this compound) and quantify incorporation using spectrophotometry (A495/A260 ratio) .

- Pair with smaller fluorophores (e.g., AMCA-6-dUTP or Tetramethylrhodamine-dUTP ) to avoid spectral overlap and steric clashes .

- Validate with gel electrophoresis or HPLC to confirm probe integrity and labeling density .

Basic: What precautions are critical when handling this compound to prevent photobleaching or degradation?

- Light sensitivity : Store aliquots in amber tubes at -20°C and perform experiments under low-light conditions .

- Freeze-thaw cycles : Avoid repeated thawing; prepare single-use aliquots to maintain stability .

- Buffer compatibility : Use nuclease-free buffers (pH 7–9) to prevent hydrolysis of the triphosphate group .

Advanced: How can researchers resolve discrepancies in this compound incorporation rates across different DNA polymerases?

Variations arise from enzyme fidelity and structural constraints:

- Taq polymerase incorporates this compound efficiently due to its spacious active site, whereas Klenow fragment may require higher dUTP ratios .

- Enzyme-specific optimization : Pre-test each polymerase using a model template (e.g., plasmid DNA) and measure incorporation via fluorescence intensity or qPCR .

- Competitive inhibition : If labeling fails, reduce natural dNTP concentrations to favor this compound binding .

Basic: What quality control assays are recommended for this compound-labeled probes?

- Spectrophotometry : Measure A495/A260 ratio to calculate labeling efficiency (1 µmol this compound ≈ 63.3 A495 units) .

- Gel electrophoresis : Verify probe size and absence of degradation using SYBR Safe-stained agarose gels .

- Functional validation : Test probes via dot-blot hybridization with complementary biotinylated targets .

Advanced: How can Tyramide Signal Amplification (TSA) enhance this compound detection limits in low-abundance targets?

TSA uses horseradish peroxidase (HRP) to deposit multiple fluorescein tyramide molecules at the probe site, amplifying weak signals:

- Protocol : After hybridization, incubate with HRP-conjugated anti-fluorescein antibodies , then apply Fluorescein-Tyramide in H₂O₂ buffer .

- Advantage : Increases sensitivity 10–100×, enabling detection of rare transcripts in FFPE tissues .

Basic: What are the limitations of this compound in long-read sequencing applications?

- Steric interference : The fluorescein moiety can hinder processivity in nanopore sequencing or SMRT sequencing .

- Mitigation : Use shorter probes (<1 kb) or switch to smaller tags (e.g., biotin) for long-read workflows .

Advanced: How do researchers statistically analyze labeling efficiency variations in high-throughput FISH workflows?

- Quantitative imaging : Use software like Fiji/ImageJ to measure fluorescence intensity per cell and normalize to negative controls .

- Batch correction : Apply Z-score normalization to account for inter-experiment variability in dUTP incorporation .

Basic: Can this compound be used in live-cell imaging, and what are the constraints?

- No : this compound is membrane-impermeant and requires fixed/permeabilized cells .

- Alternative : For live-cell tracking, use cell-permeable analogs like EdU with click chemistry-based fluorescein conjugation .

Advanced: What strategies improve signal-to-noise ratios in this compound-based microarrays with heterogeneous samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.